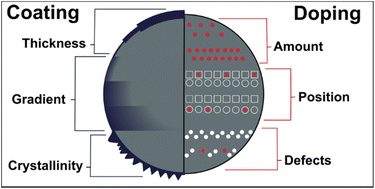The role of niobium in layered oxide cathodes for conventional lithium-ion and solid-state batteries
Inorganic Chemistry Frontiers Pub Date: 2023-11-09 DOI: 10.1039/D3QI01857A
Abstract
Layered transition metal oxides (LTMOs), such as the LiNixCoyMn1−x−yO2 family, are the primary class of cathode active materials (CAMs) commercialized and studied for conventional lithium-ion (LIB) and solid-state battery (SSB) application. Despite nearly three decades of progress in improving stability, capacity, and cost, research has intensified to match global demand for high-performance materials. Nevertheless, (de)lithiation leads to irreversible degradation and subsequent capacity fading due to (chemo)mechanical particle disintegration and (electro)chemical side reactions. In this regard, surface and bulk modifications of CAMs by coating and doping/substitution are common strategies to enhance and support the electrochemical performance. Niobium has been featured in many studies exhibiting its advantages as a bulk dopant, where its ionic radius and unique valence character with respect to the metals used in LTMOs help prevent different degradation phenomena and therefore enhance performance. In addition, several niobium-based oxides (LiNbO3, Li3NbO4, Nb2O5, etc.) have been employed as a coating to increase cycling stability and rate capability through reduced surface degradation. Herein we illustrate how niobium serves as a coating constituent and a dopant, and discuss current understanding of underlying mechanisms, gaps in knowledge, and considerations for its use in a coating and/or as dopant in LTMO cathodes.


Recommended Literature
- [1] Complexation equilibria of some sulphoazoxines. Part VIII. Complexes of SNAZOXS with copper(II), lead(II) and cadmium(II) ions evaluated by regression analysis of potentiometric data
- [2] Enhanced field-emission of silver nanoparticle–graphene oxide decorated ZnO nanowire arrays
- [3] Engineering coordination architecture by hydrothermal synthesis; preparation, X-ray crystal structure and magnetic behaviour of the coordination solid [Mn3{C6H3(CO2)3-1,3,5}2]
- [4] Two-dimensional atom ellipsoid model for analysing He–Li2[(A)1Σu+] rotational collisions with multiple impacts
- [5] Silver(i) metal–organic framework-embedded polylactic acid electrospun fibrous membranes for efficient inhibition of bacteria†
- [6] Mineralogical chemistry
- [7] Single transition metal atom embedded antimonene monolayers as efficient trifunctional electrocatalysts for the HER, OER and ORR: a density functional theory study†
- [8] Non-catalyzed and Pt/γ-Al2O3-catalyzed hydrothermal cellulose dissolution–conversion: influence of the reaction parameters and analysis of the unreacted cellulose
- [9] Thermodynamically stable vesicle formation of biodegradable double mPEG-tailed amphiphiles with sulfonate head group†
- [10] Linking interfacial work of deformation from deconvoluted macro-rheological spectrum to early stage healing in selected polyurethanes†

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 107016-79-5
-
CAS no.: 124387-19-5
-
CAS no.: 141-14-0
-
CAS no.: 1644-82-2









